Product packaging for 1-Methyl-1H-indazole-6-carboxylic acid(Cat. No.:CAS No. 1031417-77-2)

1-Methyl-1H-indazole-6-carboxylic acid

Cat. No.: B1321420
CAS No.: 1031417-77-2
M. Wt: 176.17 g/mol
InChI Key: DNMTXRJELGPOGW-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom as part of the ring. These structures are of paramount importance in the field of medicinal chemistry and are fundamental to life itself. wisdomlib.orgmdpi.com They form the core framework of numerous natural products, including alkaloids, vitamins, hormones, and antibiotics. mdpi.comrsc.org

The prevalence of these structures in pharmaceuticals is remarkable; an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% to 60% of all unique small-molecule drugs contain a nitrogen heterocycle. mdpi.comrsc.orgopenmedicinalchemistryjournal.commsesupplies.com This widespread use is attributed to their unique physicochemical properties and their ability to mimic natural metabolites. openmedicinalchemistryjournal.com The nitrogen atoms in these rings can readily form hydrogen bonds with biological targets like proteins and nucleic acids, which is a crucial factor in the mechanism of action for many drugs, including numerous anti-cancer agents. mdpi.comrsc.org The structural diversity and stability of nitrogen-containing heterocycles make them essential building blocks in the design and development of new therapeutic agents. wisdomlib.orgopenmedicinalchemistryjournal.com

Overview of Indazole as a Privileged Pharmacophore

Within the vast family of nitrogen-containing heterocycles, the indazole scaffold holds a special status as a "privileged pharmacophore." This term refers to a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for drug discovery. pharmablock.comrsc.org Indazole, also known as benzpyrazole, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govtandfonline.com This aromatic heterocyclic structure is found in a wide array of commercially available drugs and compounds currently in clinical trials, underscoring its pharmacological importance. nih.govbenthamdirect.comresearchgate.net

The utility of the indazole scaffold in medicinal chemistry is multifaceted. It often serves as a bioisostere for other common structures like phenols and indoles, meaning it can replace them in a drug molecule while maintaining or improving biological activity. pharmablock.com Compared to a phenol, an indazole bioisostere tends to be more lipophilic and less susceptible to metabolic breakdown. pharmablock.com Unlike an indole (B1671886), which has a single nitrogen atom that can donate a hydrogen bond, the indazole ring possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity with target proteins. pharmablock.com This structural feature makes indazole a particularly valuable scaffold for designing inhibitors of enzymes such as protein kinases, where it can form pivotal interactions with key residues in the enzyme's active site. pharmablock.comnih.gov

Therapeutic Relevance and Diverse Biological Activities of Indazole Derivatives

The privileged nature of the indazole scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives. nih.govbenthamdirect.com The structural versatility of the indazole ring allows for substitutions at various positions, leading to a vast number of compounds with distinct therapeutic properties. researchgate.net To date, at least 43 indazole-based therapeutic agents have been utilized in clinical applications or are undergoing clinical trials. nih.govbenthamdirect.comresearchgate.net

The pharmacological applications of indazole derivatives are extensive and cover several major disease areas. They have shown significant promise as anti-cancer and anti-inflammatory agents. nih.govtandfonline.com Furthermore, research has extensively documented their roles as antibacterial, antifungal, anti-HIV, and antiarrhythmic agents. nih.govbenthamdirect.comresearchgate.net Indazole-based compounds have also found applications in treating neurological disorders and have been investigated as inhibitors of key enzymes like nitric oxide synthase and monoamine oxidase. nih.govtandfonline.com This wide range of activities solidifies the indazole nucleus as a critical and enduring scaffold in modern drug discovery. rsc.orgresearchgate.net

Table 1: Selected Biological Activities of Indazole Derivatives

Therapeutic Area Description
Anti-Cancer Indazole derivatives are prominent in oncology research, forming the basis for numerous agents targeting kinases and other pathways involved in cancer progression. nih.govnih.govresearchgate.net
Anti-Inflammatory The scaffold is found in non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac and other compounds that modulate inflammatory pathways. pharmablock.comnih.govtandfonline.com
Antimicrobial This class of compounds has demonstrated activity against various bacterial and fungal pathogens. nih.govresearchgate.netresearchgate.net
Antiviral Derivatives have been developed as inhibitors of viral enzymes, notably as non-nucleoside HIV reverse transcriptase inhibitors. tandfonline.comnih.gov
Neurological Disorders Indazole-based drugs, such as the anti-emetic Granisetron, are used to manage symptoms associated with chemotherapy and other conditions affecting the central nervous system. nih.govresearchgate.net
Cardiovascular Certain derivatives have been investigated for their antiarrhythmic properties. nih.govbenthamdirect.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1321420 1-Methyl-1H-indazole-6-carboxylic acid CAS No. 1031417-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMTXRJELGPOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617714
Record name 1-Methyl-1H-indazole-6-carboxylic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031417-77-2
Record name 1-Methyl-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031417-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-1H-INDAZOLE-6-CARBOXYLIC ACID
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Biological Activities and Pharmacological Applications of Indazole Compounds

Anticancer and Antitumor Potency

The indazole core is a prominent feature in a number of approved anticancer drugs, highlighting its importance in oncological research. nih.gov Derivatives of indazole have shown significant potential as anticancer agents through various mechanisms of action.

Inhibition of Kinase Activity

Indazole derivatives have been identified as potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.gov The indazole structure serves as a versatile scaffold for the development of targeted kinase inhibitors. nih.gov For example, several indazole-based compounds have been developed as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases. nih.govijddmr.org

One area of significant interest is the development of indazole derivatives as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov Research has shown that certain 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives exhibit potent GSK-3 inhibition. nih.gov Notably, the introduction of a carboxylic acid group in some derivatives led to a remarkable increase in activity, with IC50 values in the nanomolar range. nih.gov

Table 1: GSK-3 Inhibitory Activity of Selected Indazole Derivatives

Compound Modification IC50 (µM)
51a Methyl group on piperidine (B6355638) ring 1.20
51g Carboxylic acid derivative 0.07
51h Carboxylic acid derivative 0.05
51j 2,3-difluorophenyl derivative 0.018

Data sourced from a study on 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives. nih.gov

Furthermore, indazole derivatives have shown inhibitory activity against Pim kinases, a family of serine/threonine kinases involved in cell cycle progression and apoptosis. ijddmr.orgnih.gov Optimized 6-azaindazole derivatives have demonstrated picomolar biochemical potency against all three Pim kinases. nih.gov

Mechanisms of Antiproliferative Effects on Cancer Cell Lines

The anticancer effects of indazole derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com A study on a series of 1H-indazole-3-amine derivatives demonstrated that compound 6o had a promising inhibitory effect on the K562 human chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. mdpi.com This compound was also shown to induce apoptosis and affect the cell cycle, possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. mdpi.com

Another study reported on 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives with potent anti-proliferative activity against a range of tumor cell lines. nih.gov One compound from this series, compound 14 , was found to induce cell cycle arrest at the G0/G1 interphase and showed selective inhibition of the human B-cell lymphoma cell line (BJAB). nih.gov

Table 2: Antiproliferative Activity of Selected Indazole Derivatives

Compound Cancer Cell Line IC50 (µM)
6o K562 (Chronic Myeloid Leukemia) 5.15
2f 4T1 (Breast Cancer) Not specified, but showed potent growth inhibitory activity

Data from studies on 1H-indazole-3-amine and other indazole derivatives. mdpi.comnih.gov

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Indazole derivatives have been investigated for their potential to inhibit angiogenesis. Multi-target inhibitors based on the indazole scaffold have been designed to target angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, Tie-2, and EphB4. nih.gov One such compound exhibited potent inhibition of these kinases with IC50 values in the low nanomolar range, suggesting its potential as a novel anti-angiogenic and anticancer agent. nih.gov

Anti-inflammatory Efficacy

Indazole and its derivatives have demonstrated significant anti-inflammatory properties. nih.gov Studies have shown that these compounds can inhibit key mediators of inflammation. For instance, indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) have been shown to produce a dose-dependent inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov The anti-inflammatory activity of these indazoles is suggested to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species. nih.gov

In a study evaluating the anti-inflammatory effects of indazole and its derivatives, 5-aminoindazole exhibited the most potent activity, with a 100 mg/kg dose producing an 83.09% inhibition of inflammation at the fifth hour of observation, which was comparable to the standard drug diclofenac. nih.gov

Table 3: Anti-inflammatory Activity of Indazole Derivatives

Compound Dose (mg/kg) Maximum Inhibition of Paw Edema (%)
Indazole 100 61.03
5-aminoindazole 100 83.09
6-nitroindazole 100 Not specified, but showed significant activity

Data from an in vivo study on carrageenan-induced paw edema. nih.gov

Antimicrobial, Antifungal, and Antiprotozoal Activities

The indazole scaffold is also a promising framework for the development of new antimicrobial agents. Various substituted indazole derivatives have shown a wide range of activities against bacteria and fungi. nih.govmdpi.com For example, a study on the synthesis of 1-methylindazole-3-carboxylic acid derivatives with 7-aminocephalosporic acid showed that these new compounds exhibited antibacterial activity. researchgate.net

Furthermore, the synthesis of novel metronidazole (B1676534) analogues incorporating a 1H-1,2,3-triazole moiety has demonstrated potent antimicrobial activity. beilstein-journals.org Several of these synthetic compounds showed higher rates of inhibition of fungal and bacterial growth compared to the parent compound, metronidazole. beilstein-journals.org

Neurological and Neurodegenerative Disease Applications

While research in this area is less extensive compared to oncology and inflammation, there is emerging evidence for the potential of indazole derivatives in neurological applications. For instance, a series of indazole-6-phenylcyclopropylcarboxylic acids were identified as selective GPR120 agonists. researchgate.net GPR120 is a G-protein-coupled receptor that has therapeutic potential for the treatment of diabetes and has also been implicated in various neurological processes. researchgate.net

Other Reported Therapeutic Potentials (e.g., Anti-HIV, Anti-arrhythmic, Antidepressant, Antihypertensive, Antidiabetic, Antipyretic)

Despite the diverse pharmacological profiles observed in various indazole derivatives, specific data on the anti-HIV, anti-arrhythmic, antidepressant, antidiabetic, and antipyretic activities of 1-Methyl-1H-indazole-6-carboxylic acid are not well-documented in publicly accessible research.

General studies on related compounds have shown that the indazole nucleus can serve as a scaffold for molecules with a range of therapeutic effects. For instance, some 4-substituted 1-methyl-1H-indazole derivatives have been reported to exhibit weak hypotensive (antihypertensive) and antipyretic activities. However, these findings are not directly attributable to this compound and involve different substitution patterns on the indazole ring.

The potential for this compound in these therapeutic areas remains largely uninvestigated. The compound is more frequently cited as a versatile building block in the synthesis of more complex pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com

Table 1: Summary of Reported Therapeutic Potentials for this compound

Therapeutic Area Research Findings for this compound
Anti-HIV No specific studies reported in the searched literature.
Anti-arrhythmic No specific studies reported in the searched literature.
Antidepressant No specific studies reported in the searched literature.
Antihypertensive No specific studies reported in the searched literature.
Antidiabetic No specific studies reported in the searched literature.

Elucidation of Molecular Mechanisms and Biological Targets

The specific molecular mechanisms of action and the precise biological targets of this compound have not been extensively elucidated in the available scientific literature. Research into this compound has primarily focused on its synthetic utility rather than its direct pharmacological interactions. chemimpex.com

Biochemical research employing this compound has been noted in the context of its use in studies related to enzyme inhibition, which could potentially lead to the discovery of new therapeutic targets. chemimpex.com However, specific enzymes or biological pathways that are directly modulated by this compound are not detailed in the provided search results.

The broader family of indazole-containing molecules has been shown to interact with a variety of biological targets, including kinases, which are crucial in many cellular signaling pathways. For any definitive understanding of the molecular interactions of this compound, further targeted biochemical and pharmacological studies are required.

Table 2: Elucidation of Molecular Mechanisms and Biological Targets for this compound

Aspect Findings for this compound
Molecular Mechanisms No specific mechanisms of action have been detailed in the searched literature.

Computational Chemistry and Rational Drug Design for Indazole Compounds

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as an indazole derivative, and its biological target, typically a protein receptor.

In the context of drug design involving N1-alkylated indazoles, such as 1-Methyl-1H-indazole-6-carboxylic acid, docking studies have been instrumental. For instance, in the development of dual inhibitors for butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK), two enzymes implicated in neuroinflammation, molecular docking was used to predict the binding modes of a series of indazole-based compounds. acs.org

In studies on butyrylcholinesterase, the binding of N1-alkylated indazoles revealed a different interaction pattern. X-ray crystallography of related ligands showed the indazole moiety oriented toward the entrance of the active site gorge. acs.org A critical interaction observed for ligands with an amine-containing side chain was a cation-π interaction between the positively charged amine and the indole (B1671886) ring of Tryptophan 82 (Trp82) in the choline-binding pocket. acs.org While this compound itself lacks this extended side chain, its core structure serves as a foundational scaffold for building such inhibitors.

Target ProteinKey Interacting ResiduesType of Interaction Predicted for Indazole ScaffoldReference
p38α MAPKMet109 (Hinge Region)Hydrogen Bond with Indazole N2 acs.org
Butyrylcholinesterase (BChE)Trp82 (Choline-Binding Pocket)Cation-π interaction (with appropriate side chain) acs.org

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a fundamental understanding of a compound's intrinsic properties, which in turn govern its biological activity.

For this compound, DFT calculations can elucidate its electronic properties, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The Molecular Electrostatic Potential (MEP) surface is a particularly useful visualization that maps the electrostatic potential onto the molecule's electron density surface.

An MEP analysis of an indazole derivative typically reveals distinct electronegative and electropositive regions. The nitrogen atoms of the pyrazole (B372694) ring are generally regions of negative potential (nucleophilic), making them potential hydrogen bond acceptors. Conversely, the hydrogen atom attached to the carboxylic acid group in this compound would create a region of strong positive potential (electrophilic), highlighting its role as a hydrogen bond donor. The aromatic benzene (B151609) ring contributes to potential π-π stacking interactions with receptor sites.

The indazole ring can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. Computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. However, in the case of this compound, the presence of the methyl group at the N1 position effectively "locks" the molecule into the 1H tautomeric form. This structural constraint is significant for rational drug design, as it removes the ambiguity of which tautomer is biologically active and simplifies the interpretation of structure-activity relationships (SAR) by presenting a single, rigid scaffold for interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While a powerful tool, specific QSAR models for a series of compounds directly including this compound have not been detailed in the available literature.

Generally, a QSAR study on indazole derivatives would involve calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity. Such a model could then be used to predict the activity of new, unsynthesized indazole derivatives, thereby prioritizing synthetic efforts.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on the conformational stability of a ligand-receptor complex and the dynamics of their interactions.

In the context of the N1-alkylated indazole inhibitors of BChE and p38α MAPK, MD simulations were performed to assess the dynamic stability of the docked poses. acs.org These simulations, typically run over nanoseconds, can confirm whether key interactions predicted by docking, such as the hydrogen bond to Met109 in p38α MAPK, are maintained over time. acs.org MD can also reveal the role of water molecules in mediating ligand-protein interactions and highlight the flexibility of certain regions of the protein upon ligand binding, offering a more realistic and dynamic picture than the static view provided by docking alone. acs.org

Fragment-Based Drug Design and Lead Optimization

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. The indazole scaffold is a highly valued component in FBDD due to its favorable properties, including its rigid bicyclic structure and its capacity for forming key hydrogen bonds. nih.gov

This compound represents a simple, decorated indazole fragment. The carboxylic acid group at the 6-position provides a convenient chemical handle for "growing" the fragment by forming amide bonds or other linkages, allowing for the exploration of adjacent binding pockets on a target protein. The N1-methyl group occupies a specific vector in space, which can be varied to probe for additional interactions or to tune physicochemical properties. This strategic approach allows for the systematic and efficient optimization of initial fragment hits into potent lead compounds. nih.gov

Pharmacokinetic and Metabolic Characterization of Indazole Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME properties of indazole derivatives can be influenced by their specific structural features. Generally, the indazole ring is considered a "privileged scaffold" in medicinal chemistry, in part because it can serve as a bioisostere for other groups like phenol, potentially improving metabolic stability and pharmacokinetic properties.

Absorption: The absorption of indazole derivatives is dependent on their physicochemical properties, such as lipophilicity and solubility. The presence of a carboxylic acid group, as in 1-Methyl-1H-indazole-6-carboxylic acid, can influence its absorption characteristics.

Distribution: Following absorption, indazole-containing compounds are distributed throughout the body. High plasma protein binding is a characteristic of some lipophilic indazole derivatives, which can affect their volume of distribution and clearance. nih.gov

Metabolism: The metabolism of indazole derivatives is a key determinant of their pharmacokinetic profile and duration of action. The liver is the primary site of metabolism, involving both Phase I and Phase II enzymatic reactions. Key metabolic pathways include oxidation, hydroxylation, N-dealkylation, hydrolysis, and conjugation reactions such as glucuronidation. nih.govresearchgate.net These pathways are primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). nih.govrsc.org

Excretion: The metabolites of indazole derivatives, which are generally more polar than the parent compound, are primarily excreted from the body via urine and bile. Glucuronide conjugates are a common form of excreted metabolites for compounds with hydroxyl or carboxylic acid functionalities. nih.gov

Identification and Characterization of Metabolic Pathways

In vitro studies using human liver microsomes and hepatocytes have been instrumental in identifying the metabolic pathways of various indazole derivatives. nih.govnih.gov These studies reveal several common biotransformation routes.

Hydroxylation is a major Phase I metabolic pathway for many indazole-containing compounds. nih.govnih.gov This process, catalyzed by CYP enzymes, can occur on the indazole ring system or on alkyl substituents. Subsequent oxidation of hydroxylated metabolites can lead to the formation of ketones or carboxylic acids. nih.gov For instance, in studies of indazole-3-carboxamide derivatives, hydroxylation was observed on various parts of the molecule, followed by dehydrogenation to form ketone and carboxylic acid metabolites. nih.gov Another potential, though less common, P450-mediated reaction is N-deindazolation, which involves the cleavage of the indazole ring from the rest of the molecule. nih.gov

Glucuronidation is a significant Phase II metabolic pathway for indazole derivatives, particularly those containing hydroxyl or carboxylic acid groups. nih.gov This reaction is catalyzed by UGTs and involves the attachment of a glucuronic acid moiety to the drug molecule, which increases its water solubility and facilitates its excretion. rsc.org For a compound like this compound, the carboxylic acid group is a prime site for the formation of an acyl glucuronide. nih.gov The N-H of the indazole ring itself can also be a site for direct N-glucuronidation. rsc.org

N-dealkylation is a potential metabolic pathway for N-substituted indazoles, such as this compound. This process would involve the removal of the methyl group from the N1 position of the indazole ring. For indazole derivatives that contain ester or amide linkages, hydrolysis is a common metabolic route, often leading to the formation of a carboxylic acid metabolite. nih.gov

Table 1: Common Metabolic Pathways for Indazole Derivatives

Metabolic Pathway Description Enzymes Involved Potential Metabolites of this compound
Hydroxylation Addition of a hydroxyl (-OH) group to the molecule.Cytochrome P450 (CYP)Hydroxylated indazole ring, hydroxylated methyl group
Oxidation Further oxidation of hydroxylated metabolites.CYP, DehydrogenasesKetone or carboxylic acid derivatives
N-Dealkylation Removal of the N-methyl group.Cytochrome P450 (CYP)1H-indazole-6-carboxylic acid
Glucuronidation Conjugation with glucuronic acid.UDP-glucuronosyltransferases (UGTs)Acyl glucuronide of the carboxylic acid, N-glucuronide
Hydrolysis Cleavage of ester or amide bonds (if present).Esterases, AmidasesNot directly applicable to the parent compound

This table is interactive. You can sort the columns by clicking on the headers.

In Vitro and In Vivo Pharmacokinetic Parameter Assessments

A study on a series of indole (B1671886) and indazole-3-carboxamide synthetic cannabinoids provided in vitro clearance data from incubations with pooled human liver microsomes (pHLM) and pooled human cryopreserved hepatocytes (pHHeps). nih.gov The results showed that compounds with an indazole core were generally cleared more rapidly in vitro compared to their indole analogues. researchgate.net The intrinsic clearance values for some of these compounds were high, indicating rapid metabolism. nih.gov

Table 2: Example of In Vitro Intrinsic Clearance for Structurally Related Indazole-3-Carboxamides

Compound System Intrinsic Clearance (CLint) (mL/min/kg)
(S)-AB-FUBINACApHLM13.7 ± 4.06
(S)-AMB-FUBINACApHLM2944 ± 95.9
(S)-AB-FUBINACApHHeps110 ± 34.5
(S)-AMB-FUBINACApHHeps3216 ± 607

Data from a study on indazole-3-carboxamide derivatives, not this compound. This table is for illustrative purposes to show the range of metabolic stability within the indazole class. pHLM: pooled human liver microsomes; pHHeps: pooled human cryopreserved hepatocytes. nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Structure-Metabolism Relationships and Metabolic Stability Optimization

Strategies to enhance the metabolic stability of indazole derivatives include:

Blocking sites of metabolism: Introducing substituents, such as fluorine atoms, at positions susceptible to hydroxylation can block this metabolic pathway and increase the compound's half-life.

Modulating electronic properties: Altering the electron distribution within the indazole ring through the addition of electron-withdrawing or electron-donating groups can influence its interaction with metabolic enzymes.

Bioisosteric replacement: The indazole nucleus itself is often used as a bioisostere for other heterocyclic systems to improve metabolic stability. For example, replacing a metabolically labile phenol group with an indazole can prevent rapid O-glucuronidation. nih.gov

The metabolic profile of this compound is anticipated to be a composite of the pathways described for N-methylated heterocycles and carboxylic acid-containing compounds. The primary routes of metabolism are likely to be oxidation of the indazole ring, potential N-demethylation, and glucuronidation of the carboxylic acid moiety. The interplay of these pathways will ultimately determine the compound's in vivo clearance and pharmacokinetic properties.

Future Perspectives and Advanced Research Directions for 1 Methyl 1h Indazole 6 Carboxylic Acid Research

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The future of 1-methyl-1H-indazole-6-carboxylic acid research is heavily reliant on the development of innovative derivatization strategies to enhance biological activity. The indazole nucleus is a privileged scaffold in medicinal chemistry, and strategic modifications can lead to significant improvements in potency and efficacy.

Key areas for future derivatization include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indazole core, including substitutions on the phenyl ring and alterations to the carboxylic acid group, will continue to be crucial. For instance, the addition of a methyl group to an indazole phenyl ring has been shown to remarkably increase activity in certain contexts. nih.gov

Bioisosteric Replacement: Replacing the carboxylic acid moiety with other acidic functional groups or bioisosteres could modulate pharmacokinetic properties and target interactions.

Fragment-Based Drug Design: Utilizing fragment-based approaches can help identify novel, small molecular fragments that bind to target proteins, which can then be elaborated or linked to the this compound core to create highly potent and selective molecules. nih.gov

Catalyst-Based Synthesis: Advances in catalyst-based synthesis, including the use of transition-metal and acid-base catalysts, will enable the efficient creation of diverse libraries of novel indazole derivatives for biological screening. researchgate.net These methods offer improved efficiency and selectivity, broadening the scope of accessible chemical structures. researchgate.net

These synthetic explorations will provide a platform for discovering compounds with enhanced therapeutic profiles. researchgate.net

Discovery of Highly Selective Therapeutic Agents with Improved Profiles

A primary goal in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and improve safety. For derivatives of this compound, future research will focus on designing molecules with superior selectivity profiles.

Strategies to achieve this include:

Computational Modeling and Docking Studies: In silico methods can predict the binding modes of indazole derivatives with their targets, such as protein kinases. nih.gov This allows for the rational design of modifications that enhance binding to the target's active site while avoiding interactions with other proteins. Docking studies can reveal key interactions, such as hydrogen bonding with specific amino acid residues, that are crucial for activity. nih.gov

Selectivity Screening Panels: Testing new derivatives against a broad panel of related and unrelated biological targets is essential to identify and eliminate compounds with potential off-target liabilities.

An example of successful selectivity enhancement can be seen in the development of selective GPR120 agonists from an indazole-6-phenylcyclopropylcarboxylic acid series, where a specific stereochemical motif was identified to confer selectivity against the related GPR40 receptor. nih.gov

In-depth Mechanistic Elucidation of Biological Actions

While many indazole derivatives have demonstrated potent biological activity, a deeper understanding of their precise mechanisms of action is often required. Future research will need to move beyond simple inhibition assays to unravel the complex molecular interactions and downstream cellular effects.

Key research directions include:

Target Identification and Validation: For novel derivatives with interesting phenotypic effects, identifying the specific molecular target(s) is a critical first step.

Structural Biology: Obtaining crystal structures of indazole derivatives in complex with their target proteins can provide atomic-level insights into the binding interactions and the basis for their biological activity. researchgate.net

Kinase Profiling: Since many indazole-based compounds are kinase inhibitors, comprehensive profiling against the human kinome can reveal the spectrum of kinases they inhibit and help to explain both their on-target efficacy and any potential off-target effects. nih.govnih.gov

By elucidating these mechanisms, researchers can better predict the therapeutic potential and possible side effects of new compounds, guiding further optimization and development.

Exploration of New Therapeutic Indications

The versatility of the indazole scaffold suggests that derivatives of this compound may have therapeutic applications beyond their initially discovered activities. nih.gov A significant future direction is the systematic exploration of new disease areas.

Potential new indications include:

Therapeutic AreaPotential Targets/MechanismsRationale
Oncology Protein Kinases (e.g., VEGFR-2, FGFRs, EGFR), Indoleamine 2,3-dioxygenase 1 (IDO1)Indazole derivatives are well-established as kinase inhibitors, with several approved anticancer drugs featuring this core. nih.govnih.gov New derivatives could target different kinases or other cancer-related pathways like IDO1. researchgate.net
Metabolic Diseases G-protein coupled receptors (e.g., GPR120)Agonists of receptors like GPR120 have therapeutic potential for treating diabetes. nih.gov
Inflammatory Diseases Various inflammatory pathway componentsThe indazole nucleus is present in compounds with known anti-inflammatory activity. nih.gov
Infectious Diseases Bacterial enzymes (e.g., DNA gyrase B)Structure-based design has led to the discovery of indazole derivatives with antibacterial activity. researchgate.net

Screening existing and novel libraries of this compound derivatives against a wide range of biological targets and in various disease models will be key to unlocking these new therapeutic opportunities.

Translational Research and Preclinical Development Considerations

Bridging the gap between basic scientific discovery and clinical application is a major challenge in drug development. nih.gov For promising derivatives of this compound, a strong focus on translational research and rigorous preclinical development will be paramount.

Key considerations for the future include:

Validated Preclinical Models: Utilizing animal models that accurately mimic human disease is crucial for predicting clinical efficacy. nih.gov For example, demonstrating activity in GPR120 null and wild-type mice was essential to confirm the on-target mechanism of an indazole-based GPR120 agonist. nih.gov

Biomarker Development: Identifying and validating biomarkers that can track the biological activity of the drug and predict patient response will be essential for successful clinical trials.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and the biological response is necessary to select an appropriate dosing regimen for clinical studies.

Early Safety Assessment: Thoroughly evaluating the potential toxicity of lead compounds early in the preclinical phase can help to reduce the high attrition rate of drugs in clinical trials. nih.gov

A robust translational strategy, integrating these elements, will be critical to ensure that the most promising compounds derived from this compound successfully progress from the laboratory to the clinic. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-methyl-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via alkylation of the indazole core followed by carboxylation. Key steps include:

  • Alkylation : Use of methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl group at the 1-position .
  • Carboxylation : Palladium-catalyzed carbonylation or direct oxidation of a methyl-substituted precursor. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), CO pressure, and temperature to minimize byproducts .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

  • Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity .
  • Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., methyl group at δ ~3.9 ppm, carboxylic acid proton at δ ~13 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺: 191.07) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to confirm stoichiometry .

Q. What in vitro assays are suitable for initial screening of biological activity for this compound?

  • Enzyme Inhibition : Dose-response assays against target enzymes (e.g., kinases, GPCRs) using fluorescence-based or radiometric methods. IC₅₀ values are calculated using nonlinear regression .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported binding modes of this compound with target proteins?

  • Structure Determination : Use SHELX programs for X-ray crystallography refinement. Key parameters include resolution (<2.0 Å), R-factor convergence, and electron density maps to validate ligand placement .
  • Docking Studies : Compare experimental crystal structures with in silico docking (e.g., AutoDock Vina) to identify discrepancies in binding poses caused by protonation states or solvent effects .
  • Mutagenesis : Site-directed mutagenesis of conflicting binding residues (e.g., Lys123 vs. Asp87 in kinase targets) to validate crystallographic observations .

Q. What strategies mitigate off-target effects observed in in vivo pharmacological studies of this compound?

  • Metabolite Profiling : LC-MS/MS to identify active metabolites and assess their contributions to off-target interactions .
  • Prodrug Design : Mask the carboxylic acid group with ester prodrugs to improve selectivity, followed by enzymatic hydrolysis in target tissues .
  • Pharmacokinetic Optimization : Adjust logP (via substituent modifications) to reduce CNS penetration if neurotoxicity is observed .

Q. How can computational modeling guide the design of derivatives with enhanced GPCR modulation?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations and critical hydrogen bonds (e.g., with TM3/TM5 helices) .
  • QSAR Analysis : Develop models using descriptors like polar surface area and H-bond donors to predict affinity for GPCR subtypes (e.g., 5-HT₆ vs. dopamine D2) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthesis .

Q. What experimental approaches reconcile contradictory data on the compound’s role in vascular calcification?

  • Dose-Response Validation : Reproduce studies across multiple cell models (e.g., VSMCs, HUVECs) with standardized calcification assays (alizarin red staining) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream effectors (e.g., BMP-2 vs. Wnt/β-catenin pathways) under varying experimental conditions .
  • In Vivo Cross-Validation : Use knockout mouse models (e.g., MMP-13⁻/⁻) to isolate mechanism-specific effects .

Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed routes for scalability .
  • Characterization : Always cross-validate NMR with HRMS to detect trace impurities .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical rigor (n ≥ 3, ANOVA with Tukey post-hoc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.